beta-Parinaric acid

Description

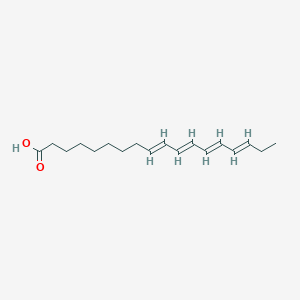

Structure

3D Structure

Properties

CAS No. |

18427-44-6 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-9,11,13,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |

InChI Key |

IJTNSXPMYKJZPR-UHFFFAOYSA-N |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

Appearance |

Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid |

Other CAS No. |

18841-21-9 |

Pictograms |

Irritant |

Synonyms |

cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Beta-Parinaric Acid

This guide provides a comprehensive technical overview of beta-parinaric acid (β-PnA), a naturally occurring conjugated fatty acid, and its application as a powerful fluorescent probe in membrane biophysics and drug development. We will delve into its core photophysical properties, the mechanisms governing its environmental sensitivity, and detailed protocols for its practical application in the laboratory.

Introduction: The "Stealth" Probe of Membrane Dynamics

In the study of biological membranes, the ideal fluorescent probe would be one that reports on its local environment with high fidelity without significantly perturbing the native structure it aims to measure. This compound (all-trans-9,11,13,15-octadecatetraenoic acid) is arguably one of the closest realizations of this ideal.[1] As a C18 fatty acid, its structure is analogous to common membrane lipids, allowing it to integrate seamlessly into phospholipid bilayers with minimal structural disruption.[2][3]

The key to its utility lies in the conjugated system of four double bonds (a tetraene chromophore) within its acyl chain.[4] This feature, absent in most biological fatty acids, endows it with unique and highly sensitive fluorescent properties that make it an exceptional tool for investigating lipid-lipid interactions, membrane phase transitions, and lipid peroxidation.[2][5] This guide will provide researchers and drug development professionals with the foundational knowledge to effectively leverage β-PnA in their work.

Core Photophysical Properties

The utility of β-PnA as a probe is rooted in its distinct photophysical characteristics. Unlike many synthetic dyes, its fluorescence is exquisitely sensitive to the physical state of its immediate surroundings.

Absorption and Emission Spectra

This compound exhibits a strong absorption band in the near-ultraviolet region, typically between 300 and 320 nm, which is a spectral window relatively free from interference by intrinsic biological chromophores like tryptophan.[4] The absorption spectrum is characterized by distinct vibronic (vibrational) fine structure. Upon excitation, it emits a broad, unstructured fluorescence band with a maximum around 410-420 nm.[6] This results in an exceptionally large Stokes shift of approximately 100 nm, which is highly advantageous for minimizing self-absorption and simplifying optical measurements.[1]

Quantum Yield and Fluorescence Lifetime

The most powerful attributes of β-PnA are its fluorescence quantum yield (QY) and lifetime (τ), which are strongly modulated by its environment.

-

Quantum Yield (ΦF): The QY of β-PnA is extremely low in aqueous solutions, rendering it virtually non-fluorescent.[3] However, upon partitioning into a hydrophobic environment like a lipid bilayer, its fluorescence dramatically increases.[3] This property is primarily governed by the rate of non-radiative decay; in more rigid or ordered environments, molecular motions are constrained, which suppresses non-radiative pathways and enhances fluorescence.[4]

-

Fluorescence Lifetime (τ): Similarly, the fluorescence lifetime is highly dependent on the local environment. In fluid, disordered membranes, the lifetime is short. In contrast, upon transitioning to a more viscous, ordered gel-phase bilayer, a very long lifetime component appears, which can be on the order of 35 ns in DPPC vesicles at 25°C.[6] The fluorescence decay kinetics in membranes are often complex and are best described by a distribution of lifetimes rather than a single discrete value, reflecting the heterogeneous nature of the lipid environment.[7]

The table below summarizes the key photophysical parameters of β-PnA.

| Property | Typical Value / Range | Key Characteristics |

| Absorption Maximum (λabs) | ~304 nm, ~319 nm (in organic solvent) | Exhibits clear vibronic structure.[4] Located in a UV region with minimal biological interference.[4] |

| Molar Extinction Coeff. (ε) | > 65,000 M-1cm-1 | Allows for sensitive detection at low concentrations.[4] |

| Emission Maximum (λem) | ~410 - 420 nm | Broad, unstructured emission band with a large Stokes shift (~100 nm).[1][6] |

| Quantum Yield (ΦF) | Very low in water; ~0.015 in methanol; High in gel-phase lipids | Highly sensitive to environmental polarity and viscosity.[3][6] Increases dramatically in ordered lipid phases. |

| Fluorescence Lifetime (τ) | Short in fluid lipids; up to ~35 ns in gel-phase lipids | Complex decay kinetics in membranes, reflecting environmental heterogeneity.[6][7] |

Mechanisms of Environmental Sensitivity

Probing Membrane Order and Phase Transitions

The all-trans configuration of β-PnA results in a nearly linear, rod-like shape that allows it to pack efficiently alongside saturated acyl chains in the ordered, solid-ordered (gel) phase of a lipid bilayer.[3][8]

-

Causality: In the fluid, liquid-disordered phase, the lipid acyl chains are mobile, and the incorporated β-PnA probe has significant rotational and translational freedom. This mobility provides efficient pathways for non-radiative de-excitation of the excited state, resulting in low fluorescence quantum yield and a short lifetime. When the membrane cools below its transition temperature (Tm) into the gel phase, the packing of the acyl chains becomes much tighter and more ordered. This rigid environment physically restricts the motion of the β-PnA chromophore, inhibiting the non-radiative decay pathways. Consequently, the probability of de-excitation via fluorescence increases, leading to a sharp rise in both fluorescence intensity and lifetime.[4][9] This dramatic change allows for precise determination of membrane phase transitions.

Detecting Lipid Peroxidation

This compound is an outstanding probe for detecting lipid peroxidation due to the vulnerability of its conjugated tetraene system.[5]

-

Causality: Lipid peroxidation is a free-radical-mediated chain reaction that attacks and degrades polyunsaturated fatty acids. The conjugated double-bond system of β-PnA is highly susceptible to this oxidative attack. When a free radical reacts with the probe, it disrupts the conjugated π-electron system, effectively destroying the chromophore.[10] This destruction results in a concomitant loss of both UV absorbance and fluorescence.[10] Unlike endpoint assays such as the TBARS method, which can suffer from a lack of specificity, the β-PnA assay provides a direct, continuous, and highly sensitive measure of oxidative damage within the membrane itself.[10]

Experimental Protocols & Methodologies

The following sections provide validated, step-by-step protocols for key applications of this compound.

Workflow for Characterizing Membrane Phase Transitions

This protocol describes how to determine the characteristic phase transition temperature (Tm) of synthetic liposomes.

Diagram of Experimental Workflow

Caption: Energy states of β-PnA and pathways for signal loss.

Step-by-Step Methodology:

-

Sample Preparation: Prepare liposomes containing polyunsaturated fatty acids (e.g., 1,2-dilinoleoyl-sn-glycero-3-phosphocholine, DLPC) and label them with this compound as described in the previous protocol (steps 1-4).

-

Baseline Measurement: Place the labeled liposome suspension in a fluorometer and record a stable baseline fluorescence signal for 5-10 minutes.

-

Initiation of Peroxidation: Initiate the peroxidation reaction by adding an oxidant. A common system is a combination of H₂O₂ and a copper (II) salt (e.g., final concentrations of 100 µM H₂O₂ and 5 µM CuSO₄). [10] * Self-Validating System: A control cuvette with no added oxidant should be run in parallel to account for photobleaching. Another control with a lipid-soluble antioxidant (e.g., α-tocopherol) can be used to validate that the observed fluorescence loss is due to radical-mediated oxidation. [11]4. Continuous Monitoring: Record the fluorescence intensity over time. The rate of fluorescence decay is directly proportional to the rate of lipid peroxidation.

-

Data Analysis: The data is typically presented as fluorescence intensity (or % of initial fluorescence) versus time. The initial rate of peroxidation can be calculated from the slope of the initial decay phase.

Data Interpretation and Considerations

-

Photostability: While excellent for many applications, β-PnA is susceptible to photobleaching and photochemical dimerization under intense or prolonged illumination. [1][12]It is crucial to use the lowest possible excitation intensity and minimize exposure time.

-

Oxidative Stability: The probe's sensitivity to oxidation is its strength in peroxidation assays but a liability for storage and handling. [1]Always store β-PnA at ≤–20°C, protected from light, and handle solutions under an inert atmosphere. [1]* Probe Location: The carboxylate group of β-PnA anchors the molecule near the lipid-water interface, with the acyl chain extending into the membrane core. [3][8]This means it reports on the average properties of the membrane leaflet it resides in.

Conclusion

This compound remains a uniquely valuable tool for membrane research. Its structural similarity to native lipids ensures minimal perturbation, while the sensitivity of its photophysical properties—particularly its quantum yield and lifetime—provides a high-fidelity report on crucial membrane characteristics such as lipid packing, phase state, and oxidative stress. By understanding the principles and protocols outlined in this guide, researchers can confidently apply this versatile probe to gain deeper insights into the complex world of lipid bilayers.

References

-

Sklar, L. A., Hudson, B. S., & Simoni, R. D. (1977). Conjugated Polyene Fatty Acids on Fluorescent Probes: Spectroscopic Characterization. Biochemistry, 16(5), 819–828. [Link]

-

Wikipedia. (n.d.). α-Parinaric acid. Wikipedia. Retrieved from [Link]

-

Loura, L. M. S., & Prieto, M. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. Molecules, 28(5), 2241. [Link]

-

Loura, L. M. S., & Prieto, M. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. MDPI. [Link]

-

Kuypers, F. A., van den Berg, J. J., Schalkwijk, C., Roelofsen, B., & Op den Kamp, J. A. (1987). Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 921(2), 266–274. [Link]

-

Kuypers, F. A., van den Berg, J. J., Schalkwijk, C., Roelofsen, B., & Op den Kamp, J. A. (1987). Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation. SciSpace. [Link]

-

Loura, L. M. S., & Prieto, M. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. ResearchGate. [Link]

-

James, D. R., Turnbull, J. R., Wagner, B. D., Ware, W. R., & Petersen, N. O. (1987). Distributions of fluorescence decay times for parinaric acids in phospholipid membranes. Biochemistry, 26(19), 6272–6277. [Link]

-

Morgan, C. G., Hudson, B., & Wolber, P. K. (1980). Photochemical dimerization of parinaric acid in lipid bilayers. Proceedings of the National Academy of Sciences, 77(1), 26–30. [Link]

-

Morgan, C. G., Hudson, B., & Wolber, P. K. (1980). Photochemical dimerization of parinaric acid in lipid bilayers. PubMed. [Link]

-

Hedley, D. W., & Chow, S. (1992). Flow cytometric measurement of lipid peroxidation in vital cells using parinaric acid. Cytometry, 13(7), 686–692. [Link]

-

Majer, Z., Kóta, Z., & Laczkó, G. (2001). Induced chirality upon binding of cis-parinaric acid to bovine beta-lactoglobulin: spectroscopic characterization of the complex. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1548(2), 196–206. [Link]

-

Lin, M. H., Chen, H. W., Chen, Y. C., & Chen, Y. C. (2014). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Journal of Neurochemistry, 131(3), 304–314. [Link]

-

Sklar, L. A., & Dratz, E. A. (1980). Analysis of membrane bilayer asymmetry using parinaric acid fluorescent probes. FEBS Letters, 118(2), 308–310. [Link]

-

Schroeder, F., Kinden, D. A., & Rude, M. E. (1979). Use of this compound, a novel fouorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 558(2), 197–212. [Link]

-

Mateo, C. R., Lillo, M. P., Gonzalez-Rodriguez, J., Acuña, A. U., & Brochon, J. C. (1995). Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid. Biophysical Journal, 68(6), 2237–2247. [Link]

-

van den Berg, J. J., Kuypers, F. A., Qju, J. H., Chiu, D., Lubin, B., Roelofsen, B., & Op den Kamp, J. A. (1988). The use of cis-parinaric acid to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 944(1), 29–39. [Link]

-

Anupama, V. (2003). Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 3. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study [mdpi.com]

- 4. Conjugated polyene fatty acids on fluorescent probes: spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Flow cytometric measurement of lipid peroxidation in vital cells using parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemical dimerization of parinaric acid in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Extraction, and Analysis of β-Parinaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Parinaric acid, an all-trans conjugated fatty acid, stands as a molecule of significant interest within the scientific community. Its unique structure, characterized by a system of four conjugated double bonds (9E,11E,13E,15E-octadecatetraenoic acid), imparts intrinsic fluorescent properties that make it an invaluable tool in biophysical and biomedical research. Unlike its cis-isomer, α-parinaric acid, the all-trans configuration of β-parinaric acid offers a more linear and rigid structure, influencing its interaction with biological membranes and macromolecules. This guide provides a comprehensive overview of the natural sources of β-parinaric acid, detailed methodologies for its extraction and purification, an exploration of its biosynthetic origins, and a summary of analytical techniques for its characterization.

Natural Sources of β-Parinaric Acid

The primary natural sources of parinaric acid are found within the plant kingdom, particularly in the seed oils of various species of the genus Impatiens (Balsaminaceae family).[1] While both α- and β-isomers of parinaric acid are found in nature, the α-isomer is often more abundant. However, the presence of these isomers provides a direct pathway to obtaining pure β-parinaric acid through isomerization.

Several Impatiens species have been identified as rich sources of parinaric acid, with the total parinaric acid content varying significantly among species.[1][2] This variability underscores the importance of source selection for efficient extraction.

| Plant Species | Family | Total Parinaric Acid Content in Seed Oil (% of total fatty acids) | Reference |

| Impatiens edgeworthii | Balsaminaceae | ~48% | [3] |

| Impatiens balsamina | Balsaminaceae | ~29% - 43.44% | [1][2] |

| Impatiens walleriana | Balsaminaceae | ~36.12% | [2][4] |

| Impatiens mengtszeana | Balsaminaceae | >50% | [1] |

| Impatiens racemulosa | Balsaminaceae | >50% | [1] |

| Impatiens oppositifolia | Balsaminaceae | >50% | [1] |

| Atuna racemosa | Chrysobalanaceae | Not specified | [1] |

Extraction and Purification of β-Parinaric Acid

The extraction of β-parinaric acid from its natural sources is a multi-step process that involves the initial extraction of the total lipid content from the seeds, followed by the isolation and isomerization of the parinaric acid fraction, and concluding with the purification of the β-isomer.

Part 1: Extraction of Total Lipids from Impatiens Seeds

The initial step involves the extraction of the seed oil, which contains a mixture of triacylglycerols rich in parinaric acid. A standard solvent extraction method is employed for this purpose.

Experimental Protocol: Solvent Extraction of Impatiens Seed Oil

-

Seed Preparation: Mature seeds from a selected high-yielding Impatiens species are harvested and air-dried. The dried seeds are then finely ground using a mortar and pestle or a mechanical grinder to increase the surface area for efficient solvent penetration.

-

Solvent Extraction: The ground seed material is transferred to a Soxhlet apparatus. n-Hexane is used as the extraction solvent due to its relatively low boiling point and good solubility for lipids. The extraction is carried out for 6-8 hours to ensure complete removal of the oil.

-

Solvent Removal: After extraction, the hexane is removed from the oil using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent oxidation of the polyunsaturated fatty acids. The resulting crude seed oil is then stored under a nitrogen atmosphere at -20°C.

Part 2: Saponification and Isomerization

The extracted triacylglycerols are saponified to release the free fatty acids. This step is followed by an isomerization process to convert the naturally more abundant α-parinaric acid to the desired β-parinaric acid.

Experimental Protocol: Saponification and Isomerization

-

Saponification: The crude Impatiens seed oil is hydrolyzed by refluxing with an excess of 2M potassium hydroxide in 95% ethanol for 1-2 hours. This process, known as saponification, breaks the ester bonds of the triacylglycerols, yielding a mixture of potassium salts of fatty acids (soaps) and glycerol.

-

Acidification and Extraction of Free Fatty Acids: After cooling, the reaction mixture is acidified to a pH of approximately 2 with 6M hydrochloric acid. This protonates the fatty acid salts, converting them into free fatty acids. The free fatty acids are then extracted with diethyl ether or hexane. The organic layer is washed with distilled water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Isomerization: The resulting mixture of free fatty acids, rich in α-parinaric acid, is then subjected to isomerization. This can be achieved by treating the fatty acid mixture with a catalytic amount of iodine in a suitable solvent (e.g., hexane) and exposing it to light, or through base-catalyzed isomerization.[5] The progress of the isomerization can be monitored by UV-Vis spectroscopy, observing the characteristic spectral shift of the conjugated tetraene system.

Part 3: Purification of β-Parinaric Acid

The final step involves the purification of β-parinaric acid from the mixture of fatty acids. This is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

Experimental Protocol: Purification by Preparative HPLC

-

Column and Mobile Phase: A preparative reverse-phase C18 column is used for the separation. The mobile phase typically consists of a gradient of acetonitrile and water, with a small amount of acetic acid to ensure the fatty acids remain in their protonated form.

-

Separation: The mixture of fatty acids is dissolved in a small volume of the mobile phase and injected onto the column. The separation is based on the differential partitioning of the fatty acids between the stationary and mobile phases. The all-trans β-isomer is generally less polar and will have a different retention time compared to the cis-containing isomers and other fatty acids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or UV-Vis spectroscopy to identify the fraction containing pure β-parinaric acid. The solvent is then evaporated from the pure fraction to yield the final product.

Alternatively, purification can be achieved by fractional crystallization at low temperatures from a suitable solvent like methanol or acetone.[6] The more linear and rigid structure of β-parinaric acid facilitates its crystallization from the mixture.

Caption: Workflow for the extraction and purification of β-parinaric acid.

Biosynthesis of Parinaric Acid

The biosynthesis of parinaric acid in plants like Impatiens is a fascinating example of enzymatic modification of common fatty acids. The precursor for parinaric acid is α-linolenic acid (18:3, n-3), a common polyunsaturated fatty acid. The key enzyme responsible for the formation of the conjugated tetraene system is a "conjugase," which is a divergent form of a fatty acid desaturase 2 (FAD2).[7]

This specialized enzyme introduces a new double bond and shifts existing double bonds to create the conjugated system. The process occurs on a fatty acid that is esterified to a phospholipid, typically phosphatidylcholine, within the endoplasmic reticulum.

Sources

- 1. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry of alpha-parinaric acid fromImpatiens edgeworthii seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Determination of triacylglycerol and fatty acid compositions of Impati" by ANH VAN NGUYEN, ANH THI NGOC VU et al. [journals.tubitak.gov.tr]

- 5. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3755389A - Method of separating fatty acids - Google Patents [patents.google.com]

- 7. α-Parinaric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Parinaric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parinaric acid, a conjugated polyunsaturated fatty acid, stands as a pivotal tool in the biophysical and biomedical sciences. Its unique structure, characterized by four conjugated double bonds, imparts intrinsic fluorescent properties that are exquisitely sensitive to the molecular environment. This guide provides a comprehensive exploration of the discovery and history of its isomers, their distinct physicochemical properties, and their applications as molecular probes. We will delve into the causality behind experimental choices in their use, provide detailed protocols for their application, and offer insights grounded in authoritative scientific literature.

A Serendipitous Discovery and the Dawn of a Fluorescent Probe

The story of parinaric acid begins in 1933 with the work of Tsujimoto and Koyanagi.[1] While investigating the composition of the seed oil from the Makita tree (Parinari laurina), a plant native to Fiji and other Pacific islands, they isolated a novel 18-carbon fatty acid with four conjugated double bonds.[1] This compound, which they named parinaric acid, was structurally distinct from the more common polyunsaturated fatty acids where double bonds are separated by methylene (-CH₂) groups.[1] This conjugated system of alternating single and double bonds is the source of its unique spectroscopic properties, a feature that would later establish its significance in membrane biophysics.[1][2]

The initially discovered isomer was α-parinaric acid, the (9Z,11E,13E,15Z)-isomer.[1][3] It wasn't until later that its all-trans counterpart, β-parinaric acid, was characterized.[1] This second isomer can be formed through iodine-catalyzed isomerization of the alpha form in the presence of sunlight.[2] These two isomers, with their different stereochemistry, exhibit distinct behaviors in lipid environments, a crucial aspect for their application as fluorescent probes.[2]

The Isomers of Parinaric Acid: Structure and Properties

The defining feature of parinaric acid is its octadeca-9,11,13,15-tetraenoic acid structure.[4][5] However, the geometric configuration of the four double bonds gives rise to different isomers, with α- and β-parinaric acid being the most studied. Recent research has even suggested the natural occurrence of four distinct isomers in various Impatiens species, although α- and β-isomers remain the primary focus of most biophysical studies.[4][6]

Diagram: Molecular Structures of α- and β-Parinaric Acid

Caption: Chemical structures of α- and β-parinaric acid isomers.

Comparative Physicochemical Properties

The different geometries of the isomers lead to distinct physical properties, which are critical for their function as membrane probes.

| Property | α-Parinaric Acid (cis-PnA) | β-Parinaric Acid (trans-PnA) | Reference(s) |

| IUPAC Name | (9Z,11E,13E,15Z)-Octadeca-9,11,13,15-tetraenoic acid | (9E,11E,13E,15E)-Octadeca-9,11,13,15-tetraenoic acid | [1][7] |

| Structure | Kinked due to cis double bond | More linear, rod-like shape | [2] |

| Melting Point | 85-86 °C | Higher than α-isomer | [1] |

| Fluorescence | Quantum yield is highly sensitive to the phase state of lipids. | Generally shows greater sensitivity in quantum yield and lifetime changes to its environment. | [2][8] |

| Membrane Partitioning | Partitions into both fluid and gel phases of lipid membranes. | Shows a marked preference for the gel (solid-ordered) phase of lipid membranes. | [2] |

The kinked structure of α-parinaric acid allows it to integrate into the phospholipid bilayer of cell membranes with minimal disruption to the membrane's biophysical properties.[1] In contrast, the more linear β-parinaric acid has a unique and powerful ability to preferentially partition into more ordered, gel-like lipid domains. This differential partitioning is the cornerstone of their use in studying membrane phase transitions and lipid rafts.

Natural Sources and Biosynthesis

α-Parinaric acid is found in a variety of natural sources. The seeds of the Makita tree (Parinari laurina) can contain up to 46% parinaric acid.[1] It is also a significant component of the seed oil of Impatiens balsamina (up to 29.1%) and has been identified in the fungus Clavulina cristata and the plant Sebastiana brasiliensis.[1][9] Some species of Impatiens have been found to contain remarkably high levels, exceeding 50% of total fatty acids.[6][9]

The biosynthesis of α-parinaric acid in plants like Impatiens balsamina involves a specialized enzyme known as a "conjugase".[1][9] This enzyme is related to the fatty acid desaturase family and is responsible for creating the conjugated double bond system from precursor fatty acids like linolenic acid.[1][9]

Chemical Synthesis of Parinaric Acid Isomers

For research purposes, a reliable supply of pure isomers is essential. Chemical synthesis provides a route to obtain parinaric acid isomers in high yields. A common and effective method starts with α-linolenic acid.[7] This process transforms the methylene-interrupted cis triene system of α-linolenic acid into the conjugated tetraene system of parinaric acid.[7] The synthesis typically involves:

-

Bromination: Selective bromination of one of the double bonds in α-linolenic acid.

-

Esterification: Conversion of the fatty acid to its methyl ester.

-

Dehydrobromination: Double dehydrobromination using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Saponification: Hydrolysis of the ester to yield the free fatty acid.

By carefully controlling the bromination site, a mixture of isomers can be produced and subsequently purified by techniques like preparative High-Performance Liquid Chromatography (HPLC).[7] Furthermore, the mixture of isomers can be converted almost exclusively to the all-trans β-parinaric acid through base-catalyzed or iodine-catalyzed isomerization.[7]

Applications in Research and Development

The fluorescent properties of parinaric acid isomers make them invaluable tools in various scientific disciplines.[1][9]

Probing Biomembrane Dynamics

The core application of parinaric acid is as a molecular probe for studying the biophysical properties of lipid membranes.[1][10] Its fluorescence quantum yield, lifetime, and anisotropy are highly sensitive to the physical state (fluid vs. gel) of the surrounding lipids.[2]

-

Causality of Experimental Choice: When incorporated into a lipid bilayer, the fluorescence of parinaric acid is quenched in the disordered, fluid phase due to molecular motion and interactions. In the more rigid, ordered gel phase, this quenching is reduced, leading to a significant increase in fluorescence intensity and lifetime.[2] This change allows researchers to accurately determine the phase transition temperature of lipid vesicles and biological membranes.[10] The differential partitioning of α- and β-isomers can be exploited to study the coexistence of different lipid phases within a membrane.

Diagram: Parinaric Acid as a Membrane Probe

Caption: Fluorescence response of parinaric acid to lipid phase changes.

Investigating Lipid-Protein Interactions

Parinaric acid serves as a minimally perturbing probe for studying the interactions between membrane proteins and lipids.[1] By measuring changes in the probe's absorption spectrum, fluorescence enhancement, or through fluorescence resonance energy transfer (FRET) between tryptophan residues in a protein and the bound parinaric acid, valuable information about the lipid-binding properties of proteins can be obtained.[1]

Assaying Lipid Peroxidation

The conjugated tetraene system of parinaric acid is highly susceptible to oxidation by free radicals.[11][12] This property is exploited in a sensitive assay for lipid peroxidation.[11][12] The oxidation of parinaric acid leads to a loss of its conjugated double bond system and a corresponding decrease in fluorescence.[11][13] By monitoring this decrease in fluorescence intensity over time, the rate and extent of lipid peroxidation in a system can be quantified.[11][12]

Other Applications

-

Drug Development: Parinaric acid has shown preferential cytotoxicity towards human leukemia cells and malignant gliomas in culture, suggesting potential avenues for cancer research.[1][4]

-

Food Chemistry: It has been used to study the hydrophobicity and foaming characteristics of food proteins, for instance, in assessing the foam stability of beer.[1][4]

Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, incubation times, and instrument settings for their specific systems.

Protocol 1: Determination of Membrane Phase Transition Temperature

Objective: To determine the characteristic phase transition temperature (Tm) of phospholipid vesicles using α-parinaric acid.

Methodology:

-

Vesicle Preparation:

-

Prepare a solution of the desired phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) in chloroform.

-

In a round-bottom flask, evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing above the known Tm of the lipid. This creates multilamellar vesicles (MLVs).

-

-

Probe Incorporation:

-

Prepare a stock solution of α-parinaric acid in deoxygenated ethanol (e.g., 1 mg/mL). Store under nitrogen in the dark.

-

Add a small aliquot of the parinaric acid stock solution to the vesicle suspension to achieve a final lipid-to-probe molar ratio between 200:1 and 500:1. The final ethanol concentration should be less than 1%.

-

Incubate the mixture for 30-60 minutes at a temperature above the Tm to ensure complete incorporation of the probe into the vesicles.

-

-

Fluorescence Measurement:

-

Place the sample in a temperature-controlled fluorometer cuvette holder.

-

Set the excitation wavelength to 320 nm and the emission wavelength to 410 nm.

-

Slowly cool the sample from a temperature well above the Tm to a temperature well below it (e.g., from 50°C to 20°C for DPPC) at a controlled rate (e.g., 0.5°C/minute).

-

Record the fluorescence intensity as a function of temperature.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus temperature.

-

The resulting curve will show a sigmoidal shape, with a sharp increase in fluorescence as the lipid transitions from the fluid to the gel phase.

-

The Tm is determined from the midpoint of this transition, often calculated as the peak of the first derivative of the fluorescence intensity with respect to temperature.

-

Self-Validation and Causality: The dramatic and predictable change in fluorescence provides an internal validation of the phase transition. The choice of a slow cooling rate ensures that the system remains at thermal equilibrium at each measurement point, yielding an accurate Tm.

Protocol 2: Lipid Peroxidation Assay

Objective: To measure the kinetics of lipid peroxidation in liposomes using cis-parinaric acid.

Methodology:

-

Liposome Preparation with Parinaric Acid:

-

Co-dissolve the lipid of interest (e.g., 1,2-dilinoleoyl-sn-glycero-3-phosphocholine, DLPC) and cis-parinaric acid in chloroform at a desired molar ratio (e.g., 200:1).

-

Prepare liposomes as described in Protocol 1 (steps 1a-1c).

-

-

Initiation of Peroxidation:

-

Place the liposome suspension in a fluorometer cuvette with constant stirring.

-

Record a baseline fluorescence signal (Excitation: 320 nm, Emission: 410 nm).

-

Initiate peroxidation by adding a pro-oxidant, such as a solution of copper(II) sulfate and hydrogen peroxide.[11]

-

-

Monitoring Fluorescence Decay:

-

Immediately begin recording the fluorescence intensity over time.

-

The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

-

-

Data Analysis:

-

Plot fluorescence intensity as a function of time.

-

The initial rate of peroxidation can be calculated from the initial slope of the decay curve.

-

The effect of antioxidants can be tested by adding them to the system before initiating peroxidation and comparing the resulting fluorescence decay curves to a control without the antioxidant.

-

Self-Validation and Causality: The decrease in fluorescence is directly linked to the oxidative destruction of the parinaric acid chromophore, providing a real-time measure of peroxidative stress.[11][13] Running a control experiment without the peroxidation initiator will show a stable fluorescence signal, validating that the observed decay is due to the induced oxidation.

Conclusion

From its initial discovery in the seeds of a Pacific island tree to its synthesis in the laboratory, parinaric acid and its isomers have provided researchers with a unique window into the molecular world of lipids. The intrinsic fluorescence of its conjugated double bond system, coupled with the distinct behaviors of its geometric isomers, has established it as an indispensable tool for elucidating the complexities of membrane structure, dynamics, and pathology. As research continues to unravel the intricate roles of lipids in health and disease, the applications for this remarkable fatty acid are sure to expand, continuing the legacy that began with Tsujimoto and Koyanagi over ninety years ago.

References

-

α-Parinaric acid - Wikipedia. [Link]

-

Kuklev DV, Smith WL. Synthesis of four isomers of parinaric acid. Prostaglandins Leukot Essent Fatty Acids. 2004;71(3):187-193. [Link]

-

Fraley RT, Jameson DR, Kaplan S. The use of the fluorescent probe alpha-parinaric acid to determine the physical state of the intracytoplasmic membranes of the photosynthetic bacterium, Rhodopseudomonas sphaeroides. Biochim Biophys Acta. 1978;511(1):52-60. [Link]

-

Kuypers FA, van den Berg JJ, Schalkwijk C, Roelofsen B, Op den Kamp JA. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation. Biochim Biophys Acta. 1987;921(2):266-274. [Link]

-

Kuypers FA, van den Berg JJ, Schalkwijk C, Roelofsen B, Op den Kamp JA. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation. Biochim Biophys Acta. 1987;921(2):266-274. [Link]

-

Sklar LA, Hudson BS, Simoni RD. Conjugated polyene fatty acids as fluorescent probes: synthetic phospholipid membrane studies. Biochemistry. 1977;16(5):819-828. [Link]

-

Puri R, Choudhary AK, Barman P, Mishra G, Geeta R. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora. Physiol Mol Biol Plants. 2022;28(4):851-864. [Link]

-

Moreira J, Lairion F, Laranjinha J, Fernandes F, Bastos M, Prieto M. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. Int J Mol Sci. 2023;24(5):4685. [Link]

-

Parinaric Acid | C18H28O2 | CID 107981 - PubChem. [Link]

-

Parasassi T, Conti F, Gratton E. Study of Heterogeneous Emission of Parinaric Acid Isomers Using Multifrequency Phase Fluorometry. Biochemistry. 1986;25(21):6678-6683. [Link]

-

Nguyen AV, Vu ATN, Deineka VI, Nguyen HTK. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography. Turk J Chem. 2022;46(4):1332-1344. [Link]

-

Ito H, Honma T, Tabata H, et al. Enzyme from Padina arborescens Holmes Synthesizes Parinaric Acid, a Conjugated Tetraenoic Fatty Acid, from α-Linolenic Acid. J Oleo Sci. 2024;73(5):743-749. [Link]

-

Puri R, Choudhary AK, Barman P, Mishra G, Geeta R. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora. Physiol Mol Biol Plants. 2022;28(4):851-864. [Link]

-

Kuypers FA, van den Berg JJM, Schalkwijk C, Roelofsen B, Op den Kamp JAF. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation. Biochim Biophys Acta. 1987;921(2):266-274. [Link]

-

cis-Parinaric acid | C18H28O2 | CID 5460995 - PubChem. [Link]

Sources

- 1. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Parinaric acid | C18H28O2 | CID 5460995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parinaric Acid | C18H28O2 | CID 107981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Buy cis-Parinaric acid | 593-38-4 [smolecule.com]

- 10. The use of the fluorescent probe alpha-parinaric acid to determine the physical state of the intracytoplasmic membranes of the photosynthetic bacterium, Rhodopseudomonas sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

Introduction: The Significance of a Conjugated Tetraene

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Beta-Parinaric Acid

This guide provides a comprehensive technical overview of this compound, focusing on its unique chemical structure and the methodologies for its synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this valuable fluorescent lipid probe.

This compound ((9E,11E,13E,15E)-octadecatetraenoic acid) is a polyunsaturated fatty acid distinguished by its conjugated system of four double bonds.[1][2] Unlike common dietary polyunsaturated fatty acids such as linoleic or linolenic acid, where double bonds are separated by methylene (-CH2-) groups, the double and single bonds in this compound alternate.[3][4] This extended π-electron system is responsible for its unique and powerful fluorescent properties, which are highly sensitive to the local molecular environment.[2][5]

This intrinsic fluorescence makes this compound an invaluable molecular probe for investigating biological systems.[6] It is widely used to study lipid-protein interactions, membrane fluidity, and lipid peroxidation.[2][7] Its all-trans configuration distinguishes it from its naturally occurring isomer, alpha-parinaric acid, which possesses a mix of cis and trans double bonds.[2][4] This guide will elucidate the structural details that underpin its utility and detail the chemical strategies employed to synthesize this non-natural, yet highly useful, molecule.

Part 1: Chemical Structure and Physicochemical Properties

The defining characteristic of this compound is its molecular geometry. A precise understanding of its structure is fundamental to appreciating its function as a biophysical probe.

Structural Elucidation

This compound is an 18-carbon fatty acid with a carboxylic acid head group and a hydrocarbon tail.[8] Its systematic IUPAC name is (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid .[1] The key features are:

-

Carbon Backbone: A linear chain of 18 carbon atoms.

-

Conjugated Tetraene System: Four conjugated double bonds located at carbons 9, 11, 13, and 15.

-

Stereochemistry: All four double bonds are in the trans (E, for entgegen) configuration, resulting in a more linear and rigid molecular shape compared to its cis-containing isomers.[1][9] This all-trans arrangement is the most thermodynamically stable configuration.

This structure is fundamentally different from that of methylene-interrupted fatty acids, and this difference is the origin of its unique spectroscopic signature.

Physicochemical and Spectroscopic Data

The unique structure of this compound gives rise to distinct physical and spectroscopic properties, which are summarized below.

| Property | Value | Source |

| IUPAC Name | (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | [1] |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molar Mass | 276.4 g/mol | [8] |

| SMILES | CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | [1] |

| InChIKey | IJTNSXPMYKJZPR-BYFNFPHLSA-N | [1] |

| UV Absorption Maxima (in Ethanol) | ~292, 305, 319 nm | [7] |

| Fluorescence Emission Maxima | ~432 nm (with excitation at ~320 nm) | [7] |

The extended conjugation significantly shifts the molecule's absorption into the near-UV range. Its fluorescence is characterized by a large Stokes shift and a quantum yield that is highly dependent on the polarity and viscosity of its environment, increasing markedly in nonpolar, constrained environments like the gel phase of a lipid bilayer.[5][6]

Part 2: Synthesis of this compound

While alpha-parinaric acid can be isolated from natural sources like the seeds of the makita tree (Parinari laurina) or Impatiens balsamina, the all-trans beta isomer is primarily accessible through chemical synthesis.[4][10] The synthetic challenge lies in constructing the conjugated tetraene system with complete stereochemical control.

Synthetic Strategy I: Transformation and Isomerization of α-Linolenic Acid

A robust and high-yield method involves the chemical transformation of a readily available, methylene-interrupted polyunsaturated fatty acid, α-linolenic acid (ALA), into a mixture of parinaric acid isomers, followed by isomerization to the desired all-trans product.[11]

Causality Behind the Experimental Design: This strategy is efficient because it leverages a cheap and abundant starting material (ALA). The core transformation relies on a classic bromination-dehydrobromination sequence to introduce a new double bond and induce conjugation. The final isomerization step is driven by thermodynamics, as the all-trans isomer is the most stable, allowing for a high conversion rate from the mixed isomers.

Experimental Protocol:

-

Bromination of ALA: α-Linolenic acid is selectively brominated at one of its three double bonds. This is typically achieved by reacting ALA with 0.1 M bromine (Br₂) in a saturated solution of sodium bromide (NaBr) in methanol. The NaBr helps to control the concentration and reactivity of the bromine.[11]

-

Esterification: The resulting fatty acid dibromides are esterified, for example, by treatment with methanol and an acid catalyst. This protects the carboxylic acid group, which could otherwise interfere with the subsequent base-mediated elimination step.[11]

-

Double Dehydrobromination and Conjugation: The protected dibromide is treated with a strong, non-nucleophilic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU performs a double E2 elimination of HBr, creating a new double bond and causing a rearrangement of the existing double bonds to form the thermodynamically favorable conjugated tetraene system. This step yields a mixture of various geometric isomers of methyl parinarate.[11]

-

Saponification: The methyl ester is hydrolyzed back to the free fatty acid using a base like potassium hydroxide, followed by acidification. This provides a mixture of parinaric acid isomers.[11]

-

Isomerization to this compound: The mixture of isomers is converted exclusively to the all-trans this compound. This is the critical final step and can be accomplished by:

-

Iodine Catalysis: Treating the mixture with a catalytic amount of iodine (I₂). The iodine facilitates the isomerization of the cis double bonds to the more stable trans configuration.[11]

-

Base-Catalyzed Isomerization: Alternatively, specific base-catalyzed conditions can also drive the equilibrium to the all-trans product.[11]

-

Purification: The final product is purified from any remaining isomers or side products using preparative High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from ALA.

Synthetic Strategy II: Convergent Synthesis via Modern Cross-Coupling

For greater control and modularity, modern synthetic organic chemistry offers powerful cross-coupling techniques that can be applied to construct the polyene chain. While more complex, these methods provide superior stereochemical precision from the outset.

Causality Behind the Experimental Design: Methods like the Wittig and Stille reactions are the gold standard for forming carbon-carbon double bonds (alkenes) with high stereo- and regioselectivity.[12] They allow for the coupling of two smaller, well-defined fragments, reducing the formation of unwanted isomers that require separation later.

-

The Wittig Reaction: This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone.[13][14] A retrosynthetic analysis of this compound suggests it could be disconnected into two fragments that are then joined by a Wittig reaction. For example, a C10 phosphonium ylide containing two trans double bonds could be reacted with a C8 aldehyde-ester, also containing a trans double bond, to form the tetraene backbone. The stereochemical outcome (E or Z-alkene) is highly dependent on the nature of the ylide; non-stabilized ylides typically favor Z-alkenes, while the Schlosser modification can be used to favor the desired E-alkene.[13]

-

The Stille Coupling: This palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic halide or triflate.[15][16] This is an exceptionally versatile method for creating sp²-sp² carbon-carbon bonds.[17] A potential synthesis could involve coupling a (E,E)-1,4-bis(tributylstannyl)buta-1,3-diene fragment with a suitable di-halogenated C14 fatty acid derivative. The key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and the general retention of double bond stereochemistry during the coupling process.[15]

Retrosynthetic Analysis Diagram (Conceptual):

Caption: Retrosynthetic approaches to this compound.

Conclusion

This compound stands as a testament to the power of chemical structure in defining molecular function. Its all-trans conjugated tetraene system endows it with unique fluorescent properties that are exquisitely sensitive to its immediate surroundings, making it an indispensable tool for probing the complex lipid environments of biological membranes. While its synthesis requires a multi-step approach, the transformation of α-linolenic acid provides a reliable and efficient route to this valuable molecule. The continued application of this compound in biophysical and cellular studies promises to yield further insights into the fundamental processes of life.

References

-

PubChem. (n.d.). Parinaric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuklev, D. V., & Smith, W. L. (2004). Synthesis of four isomers of parinaric acid. Chemistry and Physics of Lipids, 131(2), 215-222. Retrieved from [Link]

-

Cyberlipid. (n.d.). Polyenoic FA. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

J-Stage. (n.d.). Discovery and Synthesis of Conjugated Fatty Acids from Natural Products. Retrieved from [Link]

-

LIPID MAPS. (2022, April 25). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H28O2). Retrieved from [Link]

-

Puri, R., Choudhary, A. K., Barman, P., Mishra, G., & Geeta, R. (2022). Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora. Journal of Plant Research, 135(4), 515–526. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Parinaric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of α-parinaric acid. Retrieved from [Link]

-

Retrosynthesis. (2022, September 20). Making a Polyene with Metals. YouTube. Retrieved from [Link]

-

Zsila, F., Bikádi, Z., & Simonyi, M. (2002). Induced chirality upon binding of cis-parinaric acid to bovine beta-lactoglobulin: spectroscopic characterization of the complex. FEBS letters, 520(1-3), 81–87. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Academic Dictionaries and Encyclopedias. (n.d.). Alpha-Parinaric acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Cahoon, E. B., Carlson, T. J., Ripp, K. G., Schweiger, B. J., Cook, G. A., Hall, S. E., & Kinney, A. J. (1999). Biochemical and molecular characterization of a bifunctional oleate 12-hydroxylase/conjugase from Lesquerella fendleri. Plant physiology, 121(3), 857–866. Retrieved from [Link]

-

DCU Research Repository. (n.d.). Chapter 1.1 Fatty Acid Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. Retrieved from [Link]

-

Ataman Kimya. (n.d.). α-PARINARIC ACID. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

ResearchGate. (2016). Stille Polycondensation for Synthesis of Functional Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Garde, V. L., & Rauk, A. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. International journal of molecular sciences, 24(5), 4642. Retrieved from [Link]

-

Sklar, L. A., Hudson, B. S., & Simoni, R. D. (1977). Conjugated polyene fatty acids as membrane probes: preliminary characterization. Biochemistry, 16(5), 819–828. Retrieved from [Link]

Sources

- 1. This compound | C18H28O2 | CID 5282838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyenoic FA | Cyberlipid [cyberlipid.gerli.com]

- 4. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 5. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugated polyene fatty acids as membrane probes: preliminary characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Parinaric Acid | C18H28O2 | CID 107981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LIPID MAPS [lipidmaps.org]

- 10. en-academic.com [en-academic.com]

- 11. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Solubility of Beta-Parinaric Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in the Application of Beta-Parinaric Acid

This compound, the all-trans isomer of 9,11,13,15-octadecatetraenoic acid, stands as a pivotal tool in the realm of lipid research and drug development.[1] Its intrinsic fluorescence, arising from the conjugated tetraene system, makes it an invaluable probe for investigating lipid-protein interactions, membrane dynamics, and lipid peroxidation.[1] However, the efficacy of this compound in these applications is fundamentally tethered to a seemingly simple yet crucial physicochemical property: its solubility. The ability to prepare stable, homogenous solutions of this lipophilic molecule is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the solubility characteristics of this compound, practical methodologies for its determination, and expert insights into handling this sensitive molecule.

Section 1: The Physicochemical Landscape of this compound Solubility

As a long-chain polyunsaturated fatty acid, the solubility of this compound is governed by the classic principle of "like dissolves like." Its long hydrocarbon tail imparts a significant nonpolar character, rendering it sparingly soluble in aqueous solutions but generally soluble in organic solvents. The presence of the carboxylic acid head group, however, introduces a degree of polarity that influences its behavior in different solvent systems.

Qualitative Solubility Profile

This compound is readily soluble in a range of common organic solvents. Based on its structural similarity to other long-chain fatty acids and available data for its cis-isomer, it is expected to be soluble in:

-

Non-polar aprotic solvents: such as hexane and benzene.

-

Polar aprotic solvents: including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Polar protic solvents: such as ethanol.

-

Chlorinated solvents: like chloroform and dichloromethane.

Conversely, it is practically insoluble in water.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for the closely related cis-parinaric acid provides a valuable point of reference. It is important to note that the trans configuration of this compound may lead to a slightly higher melting point and potentially lower solubility in some solvents compared to its cis counterpart due to more efficient crystal packing.

| Solvent | Solubility of cis-Parinaric Acid (mg/mL) | Molar Concentration (mM) |

| Benzene | 15 | 54.27 |

| Ether | 15 | 54.27 |

| Hexane | 10 | 36.18 |

Data sourced from a commercial supplier and should be considered as a guideline.[2][3]

For other structurally similar C18 fatty acids, the following data can provide further context:

| Fatty Acid | Solvent | Solubility (mg/mL) |

| Stearic Acid | Ethanol | ~20 |

| Stearic Acid | DMSO | ~10 |

| Stearic Acid | Dimethylformamide | ~30 |

This data highlights the general solubility trends for long-chain fatty acids in common laboratory solvents.

Section 2: Factors Influencing the Solubility and Stability of this compound

The solubility of this compound is not a static property but is influenced by several environmental and structural factors. Furthermore, its conjugated polyunsaturated nature makes it susceptible to degradation, which can impact experimental results.

Temperature

For solid solutes dissolving in liquid solvents, solubility generally increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

Solvent Polarity

The polarity of the solvent plays a critical role. Non-polar solvents will effectively solvate the long hydrocarbon chain of this compound, while polar solvents can interact with the carboxylic acid head group. A solvent that can balance these interactions will typically be a good solvent.

pH

In aqueous systems, the pH has a profound effect on the solubility of fatty acids. At acidic pH, the carboxylic acid group is protonated, and the molecule is less soluble. As the pH increases above the pKa of the carboxylic acid (typically around 4-5), the carboxylate anion is formed, which is more water-soluble. However, even in its ionized form, the long hydrocarbon tail limits the aqueous solubility of this compound.

Stability and Oxidation

A crucial consideration when working with this compound is its susceptibility to oxidation due to its four conjugated double bonds.[4] Oxidation can alter the chromophore, leading to a loss of fluorescence and a change in its physicochemical properties, including solubility.[5] Therefore, it is imperative to use freshly prepared solutions and to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. The use of antioxidants in some applications may be warranted, but their potential interference with the experimental system must be carefully evaluated.

Section 3: Methodologies for Determining the Solubility of this compound

For researchers requiring precise solubility data in a specific solvent system, experimental determination is often necessary. The following are two robust methods that can be adapted for this compound.

Gravimetric Method for Solubility Determination

This classic and straightforward method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

Visually confirm that undissolved solid remains, indicating a saturated solution.

-

-

Isolation of the Supernatant:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the fatty acid.

-

Once the solvent is completely removed, re-weigh the container with the dried this compound residue.

-

-

Calculation:

-

The solubility (in mg/mL) is calculated by dividing the mass of the dried residue by the volume of the supernatant taken.

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry Method for Solubility Determination

This method is particularly well-suited for this compound due to its strong ultraviolet absorbance resulting from the conjugated double bond system.[6]

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

-

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for parinaric acid is around 304-319 nm.[2]

-

Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take a precise aliquot of the clear, filtered supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the standard curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Section 4: Practical Recommendations for Handling and Storage of this compound

Given its sensitivity, proper handling and storage of this compound are crucial to maintain its integrity and ensure reliable experimental results.

-

Storage: Store solid this compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.

-

Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The solvent should be of high purity and deoxygenated if possible.

-

Handling: When weighing and handling the solid, do so quickly to minimize exposure to air and light. Use glassware for all solutions, as organic solvents can leach plasticizers from plastic tubes.

Conclusion: A Foundation for Success in Your Research

A thorough understanding of the solubility of this compound is not merely a matter of procedural correctness; it is the bedrock upon which successful and reproducible experiments are built. While published quantitative data for this specific isomer is limited, the principles outlined in this guide, along with the provided experimental protocols, empower researchers to confidently prepare their solutions and, if necessary, to precisely determine the solubility in their unique experimental contexts. By adhering to these guidelines and exercising care in handling this valuable yet sensitive fluorescent probe, scientists and drug development professionals can unlock its full potential in advancing our understanding of lipid biology and developing novel therapeutics.

References

-

Wikipedia. α-Parinaric acid. [Link]

-

Globe Thesis. The Oxidation Mechanism And Stability Improved Of Conjugated Polyunsaturated Fatty Acids. (2012). [Link]

-

PubMed. Direct oxidation of polyunsaturated cis-parinaric fatty acid by phenoxyl radicals generated by peroxidase/H2O2 in model systems and in HL-60 cells. [Link]

-

PubMed. Polarography of conjugated unsaturated lipids. [Link]

-

PubMed. The partition of cis-parinaric acid and trans-parinaric acid among aqueous, fluid lipid, and solid lipid phases. [Link]

-

PubMed. Photochemical dimerization of parinaric acid in lipid bilayers. [Link]

-

EMBL-EBI. trans-parinaric acid (CHEBI:32410). [Link]

-

PubMed Central. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. [Link]

-

PubMed. Effects of oxidants and antioxidants evaluated using parinaric acid as a sensitive probe for oxidative stress. [Link]

-

PubMed. Use of the conjugated polyene fatty acid, parinaric acid, in assaying fatty acids in serum or plasma. [Link]

-

ResearchGate. Solubility data of fatty acids in organic solvents [g/L]. [Link]

Sources

- 1. α-Parinaric acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. cis-Parinaric Acid | TargetMol [targetmol.com]

- 4. globethesis.com [globethesis.com]

- 5. Direct oxidation of polyunsaturated cis-parinaric fatty acid by phenoxyl radicals generated by peroxidase/H2O2 in model systems and in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the conjugated polyene fatty acid, parinaric acid, in assaying fatty acids in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Characteristics of β-Parinaric Acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic properties of β-parinaric acid, a naturally occurring conjugated polyunsaturated fatty acid.[1][2] Its unique fluorescent properties make it an invaluable tool for researchers, scientists, and drug development professionals in the study of biomembranes and lipid-protein interactions.[1] This document delves into the core principles of its spectroscopy, practical applications, and detailed experimental methodologies.

Introduction: The Power of a Fluorescent Fatty Acid Analog

β-parinaric acid, the all-trans isomer of 9,11,13,15-octadecatetraenoic acid, distinguishes itself from common polyunsaturated fatty acids through its conjugated tetraene system.[1][2][3][4] This alternating series of four double and single bonds forms a chromophore that confers its intrinsic fluorescence.[1][5] As a close structural analog to native membrane lipids, β-parinaric acid integrates into phospholipid bilayers with minimal perturbation, allowing for the sensitive probing of its local microenvironment.[1][6]

The spectroscopic utility of β-parinaric acid stems from the sensitivity of its fluorescence to the surrounding environment.[5] Its quantum yield and fluorescence lifetime are highly dependent on factors such as solvent polarity and the physical state of lipid assemblies.[5][7] This sensitivity is the foundation for its widespread use in characterizing lipid phase transitions, membrane fluidity, and the binding of ligands to proteins.[1]

Fundamental Spectroscopic Properties

The interaction of β-parinaric acid with light is characterized by distinct absorption and emission profiles that are exquisitely sensitive to its molecular environment.

Absorption Spectrum

β-parinaric acid exhibits a strong absorption profile in the near-ultraviolet region, typically between 300 and 320 nm, which is a spectral window relatively free from interference by intrinsic biological chromophores.[5] The absorption spectrum is characterized by a distinct vibronic structure, and its maxima can shift by several nanometers depending on the polarity of the solvent.[5] Upon binding to proteins like albumin, the absorption spectrum of parinaric acid can undergo a shift.[8]

Fluorescence Emission

A key feature of β-parinaric acid is its large Stokes shift of approximately 100 nm, with a broad, unstructured emission peak centered around 410 nm in methanol.[7][9] Unlike the absorption spectrum, the wavelength of the emission maximum is largely independent of the solvent environment.[5][10] However, the intensity of this emission is highly variable.

Environmental Sensitivity of Fluorescence

The fluorescence quantum yield and lifetime of β-parinaric acid are the most informative parameters for sensing its environment. In aqueous solutions, its fluorescence is almost completely quenched.[9] In contrast, when partitioned into a hydrophobic environment, such as a lipid bilayer or the binding pocket of a protein, its fluorescence quantum yield and lifetime increase significantly.[7][11] For example, the fluorescence quantum yield is modest in polar protic solvents like methanol (around 0.015).[7] This dramatic change upon moving from a polar to a non-polar environment is the cornerstone of its application as a molecular probe.

The fluorescence decay of β-parinaric acid in membranes is complex and often best described by a distribution of decay times rather than discrete lifetimes, reflecting the heterogeneity of the membrane environment.[12] In the gel phase of lipid bilayers, a very long lifetime component of up to 35 ns has been observed for trans-parinaric acid.[7]

| Spectroscopic Parameter | Value/Range | Conditions | Reference |

| Absorption Maxima | 270-320 nm | General | [7] |

| Molar Absorptivity | 8-9 x 10⁴ M⁻¹cm⁻¹ | Methanol | [7] |

| Emission Maximum | ~410 nm | Methanol | [7] |

| Stokes Shift | ~100 nm | General | [9] |

| Quantum Yield | Very low | Water | [7] |

| Quantum Yield | 0.015 ± 0.0005 | Methanol | [7] |

| Fluorescence Lifetime | ~35 ns | Gel phase DPPC | [7] |

Applications in Membrane Biophysics and Drug Discovery

The unique spectroscopic characteristics of β-parinaric acid make it a versatile tool for investigating various aspects of membrane biology and protein function.

Probing Membrane Order and Dynamics

β-parinaric acid is a powerful probe of membrane order and dynamics.[6][7] Its fluorescence anisotropy, a measure of the rotational mobility of the probe, is highly sensitive to the phase state of the lipid bilayer.[7] In the more ordered gel phase, the rotational motion of β-parinaric acid is restricted, leading to higher fluorescence anisotropy. Conversely, in the fluid liquid-crystalline phase, increased rotational freedom results in lower anisotropy. This property allows for the precise determination of lipid phase transition temperatures.[13][14]

Investigating Lipid-Protein Interactions

The fluorescence of β-parinaric acid is also modulated by its interaction with proteins.[1] It can be used to study the binding of fatty acids and other lipophilic molecules to proteins such as serum albumin and fatty acid binding proteins (FABPs).[1][11] Binding to a protein's hydrophobic pocket typically leads to an enhancement of fluorescence, which can be used to determine binding affinities and stoichiometries.[11][15]

Lipid Peroxidation Assays

The conjugated polyene structure of β-parinaric acid makes it susceptible to oxidative degradation.[9][10] This property can be exploited to monitor lipid peroxidation in real-time.[10][16] As the probe is oxidized, its characteristic fluorescence is lost, providing a sensitive and continuous assay for oxidative stress in biological membranes.[9][10]

Experimental Methodologies

The successful application of β-parinaric acid requires careful experimental design and execution. The following are detailed protocols for key applications.

Preparation and Handling of β-Parinaric Acid Stock Solutions

Due to its extensive unsaturation, β-parinaric acid is highly susceptible to oxidation and photodimerization.[9][14] Proper handling is crucial for obtaining reliable and reproducible results.

Protocol:

-

Storage: Store β-parinaric acid at -20°C or lower, protected from light.[9]

-

Solvent Preparation: Use deoxygenated ethanol for preparing stock solutions. Purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Stock Solution Preparation: Dissolve β-parinaric acid in deoxygenated ethanol to a concentration of 1-2 mg/mL. An antioxidant such as butylated hydroxytoluene (BHT) can be added to a final concentration of 10 µg/mL to minimize oxidation.[9]

-

Handling: Handle the stock solution under an inert gas atmosphere whenever possible. Allow the solution to warm to room temperature before opening to prevent condensation.[9]

-

Quality Check: The lack of solubility in ethanol at room temperature can be an indicator of oxidative degradation.[9]

Determination of Protein-Ligand Binding Affinity

This protocol describes a fluorescence-based titration experiment to determine the dissociation constant (Kd) of a ligand for a protein using β-parinaric acid as a competitive fluorescent probe.

Principle: The fluorescence of β-parinaric acid increases upon binding to the hydrophobic pocket of a protein. A non-fluorescent ligand that competes for the same binding site will displace the bound β-parinaric acid, leading to a decrease in fluorescence.

Workflow Diagram:

Caption: Workflow for determining protein-ligand binding affinity using β-parinaric acid.

Protocol:

-

Instrumentation: Use a spectrofluorometer with temperature control. Set the excitation wavelength to approximately 303 nm and the emission wavelength to approximately 413 nm.[11]

-

Reagents:

-

Purified protein of interest in a suitable buffer.

-

β-parinaric acid stock solution in ethanol.

-

Non-fluorescent competing ligand stock solution.

-

-

Procedure: a. In a cuvette, add a known concentration of the protein (e.g., 1 µM) in buffer.[11] b. Add a concentration of β-parinaric acid that results in a significant and stable fluorescence signal upon binding to the protein. This concentration should be determined empirically but is often in the same range as the protein concentration. c. Allow the protein and β-parinaric acid to incubate and reach equilibrium. d. Titrate the solution with small aliquots of the non-fluorescent ligand, allowing the system to equilibrate after each addition. e. Record the fluorescence intensity after each addition.

-

Data Analysis: a. Correct the fluorescence data for dilution. b. Plot the change in fluorescence as a function of the ligand concentration. c. Fit the data to a suitable binding isotherm (e.g., a one-site competition model) to determine the EC50 of the competition curve. d. Calculate the Kd for the non-fluorescent ligand using the Cheng-Prusoff equation or a similar model, which requires the known Kd of β-parinaric acid for the protein.[11]